molecular formula C13H9Cl2NO3 B13945563 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid

4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid

Cat. No.: B13945563
M. Wt: 298.12 g/mol
InChI Key: LCDHJICQVGKQFF-UHFFFAOYSA-N
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Description

4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid is an organic compound that belongs to the class of picolinic acids It is characterized by the presence of a chlorinated benzyl group attached to the picolinic acid core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-chloropicolinic acid and 3-chlorobenzyl alcohol.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base (e.g., sodium hydroxide) and a solvent (e.g., dimethylformamide).

    Reaction Mechanism: The reaction proceeds through the formation of an ester intermediate, followed by hydrolysis to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:

    Raw Material Handling: Efficient handling and storage of raw materials to ensure consistent quality.

    Reaction Optimization: Optimization of reaction parameters, such as temperature, pressure, and reaction time, to maximize yield and minimize by-products.

    Purification: Purification of the final product using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The chlorinated benzyl group can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in metabolic pathways, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Chloropicolinic Acid: A precursor in the synthesis of 4-Chloro-5-((3-chlorobenzyl)oxy)picolinic acid.

    3-Chlorobenzyl Alcohol: Another precursor used in the synthesis.

    Picolinic Acid Derivatives: Other derivatives of picolinic acid with similar structures and properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

4-chloro-5-[(3-chlorophenyl)methoxy]pyridine-2-carboxylic acid

InChI

InChI=1S/C13H9Cl2NO3/c14-9-3-1-2-8(4-9)7-19-12-6-16-11(13(17)18)5-10(12)15/h1-6H,7H2,(H,17,18)

InChI Key

LCDHJICQVGKQFF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)COC2=CN=C(C=C2Cl)C(=O)O

Origin of Product

United States

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